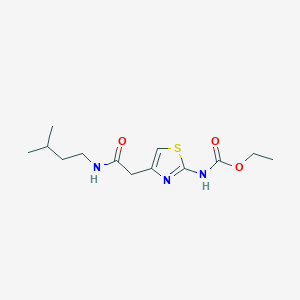

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-4-19-13(18)16-12-15-10(8-20-12)7-11(17)14-6-5-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPIHRREYFUMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of ethyl chloroformate with 4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The thiazole ring and isopentylamino group play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Carbamate Derivatives

Methyl (4-(2-(Cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946313-81-1)

| Property | Target Compound (Ethyl derivative) | Methyl (Cyclopropyl) Analog |

|---|---|---|

| Molecular Formula | C12H19N3O3S (estimated) | C10H13N3O3S |

| Molecular Weight | ~297.37 g/mol | 255.30 g/mol |

| Substituent | Isopentylamino | Cyclopropylamino |

| Key Difference | Branched alkyl chain (C5) | Small cyclic alkyl (C3) |

- Impact : The isopentyl group enhances lipophilicity (logP ~2.5 estimated) compared to the cyclopropyl analog (logP ~1.8). This may improve membrane permeability but reduce aqueous solubility.

Thiazole-Urea Derivatives

Compounds from (e.g., 1f , 1g , 2a , 2b ) :

| Compound | Core Structure | Substituents | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1f | Thiazole-urea | Trifluoromethylphenyl, piperazin | 198–200 | ~668.9 (ESI-MS) |

| 1g | Thiazole-urea | Fluorophenyl, piperazin | 205–207 | ~638.1 (ESI-MS) |

| Target | Thiazole-carbamate | Isopentylamino, ethyl carbamate | N/A | ~297.37 |

- Structural Contrast: Urea vs. Bioactivity: Urea analogs in are designed for kinase inhibition, while carbamates (e.g., ) often target proteases or viral enzymes.

Complex Thiazolylmethylcarbamates

Examples from (e.g., compounds l , m , w , x ) :

| Compound | Key Features | Molecular Weight (g/mol) |

|---|---|---|

| l | Peptide-like backbone, phenyl groups | ~650 (estimated) |

| m | Hydroperoxypropan-2-yl, ureido linkage | ~750 (estimated) |

| Target | Simple ethyl carbamate, isopentyl side chain | ~297.37 |

- Comparison :

- The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetics (e.g., oral bioavailability) over highly substituted analogs like m or w .

Key Research Findings

- Metabolic Stability :

- Synthetic Yield :

Data Tables

Table 1: Structural and Physical Properties

| Compound Type | Molecular Weight (g/mol) | Melting Point (°C) | logP (Estimated) |

|---|---|---|---|

| Target (Ethyl carbamate) | 297.37 | N/A | 2.5 |

| Methyl (Cyclopropyl) | 255.30 | N/A | 1.8 |

| Urea derivative (1f) | 668.9 | 198–200 | 3.1 |

Biological Activity

Ethyl (4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate, with CAS number 946284-57-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring, an isopentylamino group, and a carbamate functional group. Its molecular formula is and it has a molecular weight of 299.39 g/mol .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The thiazole moiety is known for its role in enhancing biological activity in similar compounds .

- Anticancer Potential : There are indications that this compound could be explored for anticancer applications. The structural components may interact with biological pathways involved in cell proliferation and apoptosis .

- Enzyme Inhibition : Research has shown that derivatives of thiazole compounds can act as inhibitors for certain enzymes, which might be relevant for the therapeutic targeting of specific diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes starting from thiazole precursors. The synthesis pathway often includes the reaction of ethyl chloroformate with thiazole amines under controlled conditions to ensure high yield and purity .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Preparation of thiazole ring |

| 2 | Reaction with ethyl chloroformate |

| 3 | Purification and characterization |

Case Studies

- Study on Antimicrobial Effects : A systematic study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Potential in Cancer Therapy : Another investigation focused on the anticancer properties of similar thiazole compounds, revealing that modifications to the isopentylamino group could enhance cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.